molecular formula C6H12ClNO B2621147 cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride CAS No. 1361220-22-5

cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride

Cat. No.: B2621147
CAS No.: 1361220-22-5
M. Wt: 149.62 g/mol
InChI Key: QMLYGZYYFLBLBI-IBTYICNHSA-N
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Description

cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride: is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol It is a derivative of the furo[2,3-c]pyrrole structure, characterized by a hexahydro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride typically involves the hydrogenation of furo[2,3-c]pyrrole derivatives under specific conditions. The reaction is carried out in the presence of a hydrogenation catalyst, such as palladium on carbon (Pd/C), and under a hydrogen atmosphere . The reaction conditions, including temperature and pressure, are optimized to achieve the desired cis-configuration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, in acidic or basic medium.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, under controlled temperature and pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • cis-3,3a,4,5,6,6a-Hexahydro-2H-furo[2,3-c]pyrrole
  • trans-Hexahydro-2H-furo[2,3-c]pyrrole

Comparison: cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride is unique due to its specific cis-configuration, which imparts distinct chemical and physical properties compared to its trans-isomer. This configuration can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1361220-22-5

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-2-8-6-4-7-3-5(1)6;/h5-7H,1-4H2;1H/t5-,6+;/m1./s1

InChI Key

QMLYGZYYFLBLBI-IBTYICNHSA-N

Isomeric SMILES

C1CO[C@@H]2[C@H]1CNC2.Cl

SMILES

C1COC2C1CNC2.Cl

Canonical SMILES

C1COC2C1CNC2.Cl

solubility

not available

Origin of Product

United States

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